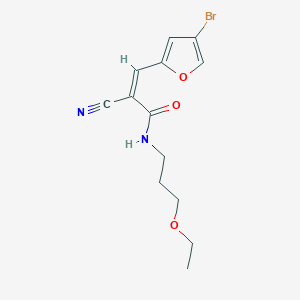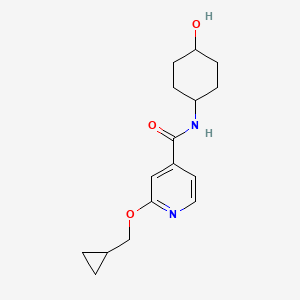![molecular formula C18H16F3N3O3 B2596437 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one CAS No. 2380172-01-8](/img/structure/B2596437.png)
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the benzoyl group: This step often involves acylation reactions using benzoyl chloride or similar reagents.
Methoxypyridine attachment: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of piperazine derivatives with biological systems.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: As a chemical intermediate in the production of various industrial compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: Such as neurotransmitter receptors in the brain.
Inhibition of enzymes: Which could affect various biochemical pathways.
Modulation of ion channels: Affecting cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxypyridin-4-yl)-4-benzoylpiperazine: Lacks the trifluoromethyl group.
1-(2-Methoxypyridin-4-yl)-4-(trifluoromethyl)benzoylpiperidine: Has a piperidine ring instead of piperazine.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one is unique due to the presence of both the methoxypyridine and trifluoromethylbenzoyl groups, which can confer distinct chemical and pharmacological properties.
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c1-27-15-10-14(5-6-22-15)24-8-7-23(11-16(24)25)17(26)12-3-2-4-13(9-12)18(19,20)21/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYNMTUZEVMINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2596354.png)

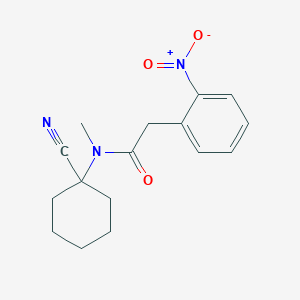
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-pyrimidin-5-ylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2596360.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2596363.png)
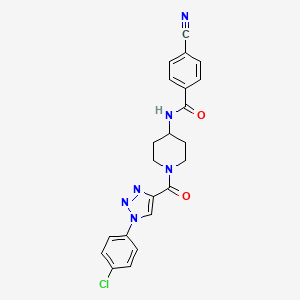

![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide](/img/structure/B2596367.png)

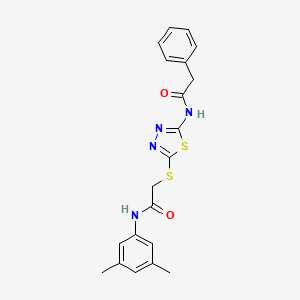
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2596374.png)
